2,2-Difluoro-2-(2-methylphenyl)ethanethioamide
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Overview
Description
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C9H9F2NS and a molecular weight of 201.24 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide typically involves the reaction of 2,2-difluoroethylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethyl p-toluenesulfonate
- 2,2-Difluoroethyl (4-methylphenyl)sulfonate
- 2,2-Difluoroethyl (4-methylphenyl)iodonium triflate
Uniqueness
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide stands out due to its unique combination of fluorine atoms and a thioamide group, which imparts distinct reactivity and selectivity. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C9H9F2NS |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H9F2NS/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13) |
InChI Key |
VHQPOCPHHZSPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=S)N)(F)F |
Origin of Product |
United States |
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